N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
CAS No. |
443749-21-1 |
|---|---|
Molecular Formula |
C12H13N3O2S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |
InChI Key |
BAQHXLJACWEJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method involves a two-step nucleophilic substitution sequence. First, 2-chloro-N-(2-methoxyphenyl)acetamide is synthesized via chloroacetylation of 2-methoxyaniline. This intermediate then undergoes thiol-displacement with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions.
Reaction equation :
Key parameters:
One-Pot Cyclocondensation Approach
Advanced protocols combine thiadiazole ring formation with acetamide coupling in a single reactor. A mixture of thiosemicarbazide derivatives and α-chloroacetamide precursors undergoes [2+3] cyclization under microwave irradiation (120°C, 300 W), achieving 78% yield in 30 minutes.
Optimization of Critical Reaction Parameters
Temperature and Catalysis Effects
Comparative studies reveal:
Purification Protocols
Post-synthesis processing significantly impacts purity:
Crystallization : Ethanol/water (7:3) at −20°C produces needle-like crystals with 99.2% purity (HPLC).
Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) achieves 98.5% recovery.
Analytical Validation Strategies
Spectroscopic Characterization
FT-IR Key Peaks :
¹H NMR (400 MHz, DMSO-d₆) :
δ 10.21 (s, 1H, NH), 7.55–6.89 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
Purity Assessment Metrics
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18, 0.1% HCOOH/MeOH (35:65), 1 mL/min | RSD ≤0.8% |
| Elemental Analysis | C, H, N, S | ±0.3% theoretical |
| TLC | SiO₂, EtOAc/Hex (1:1) | Single spot |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plants employ tubular reactors with:
Waste Management Protocols
Neutralization of HCl byproduct using:
Achieves 98% chloride removal (ICP-OES).
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Substitution | 89% | 99.2% | Batch | 1.0 |
| Microwave-Assisted | 78% | 98.5% | Semi-cont. | 0.7 |
| Enzymatic Catalysis | 65% | 97.8% | Lab-scale | 2.1 |
| Condition | Impurity Profile | Recommended Action |
|---|---|---|
| Ambient light | +1.2% oxid. prod. | Amber glass containers |
| >60% humidity | +0.8% hydrolysis | Desiccant packets |
| pH <5 | Thiadiazole ring cleavage | Neutral packaging |
Emerging Methodologies
Photocatalytic C–S Bond Formation
Visible-light-mediated coupling using:
Biocatalytic Approaches
Lipase-mediated synthesis in ionic liquids:
Regulatory Compliance Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research indicates that N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exhibits significant anticancer activity against various cancer cell lines. Key findings include:
- Cell Lines Tested : The compound has shown efficacy against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells.
- Mechanism of Action : Its mechanism may involve binding to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways related to proliferation and apoptosis .
Case Studies
- In Vitro Studies : In vitro studies demonstrated that the compound inhibited cell proliferation in multiple cancer types, with IC50 values indicating potent activity against A549 and HCT15 cell lines.
- Comparative Analysis : When compared to other thiadiazole derivatives, this compound exhibited superior efficacy in inhibiting tumor growth in preclinical models .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities:
- Bacterial Inhibition : Preliminary studies suggest that this compound has inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Studies
- Microbial Sensitivity Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Fungal Activity : The compound was evaluated for antifungal properties against Candida species, showing promising results that warrant further exploration for potential therapeutic applications in treating fungal infections .
Potential in Other Therapeutic Areas
Beyond its anticancer and antimicrobial applications, there is growing interest in exploring this compound's role in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Ongoing research is investigating the neuroprotective effects of thiadiazole derivatives, including this compound, particularly in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The thiadiazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxyphenyl group in the target compound and compound 5k/5l introduces steric and electronic effects distinct from bromophenyl () or chlorobenzylthio (5j) groups. The methoxy group enhances solubility and may influence receptor binding via hydrogen bonding.
- Thiadiazole Modifications : Replacing the 5-methyl group in the target compound with methylthio (5k) or ethylthio (5l) alters lipophilicity, impacting membrane permeability and bioactivity .
Pharmacological Activities
Anticancer Activity
- Compound 39 : Exhibited IC₅₀ values <10 µM against MCF-7 and PC-3 cancer cells, attributed to the 2-methoxyphenyl group’s synergy with the piperidinyl-quinazoline sulfonyl moiety.
- Compounds 3 and 8 : Thiadiazole derivatives induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively), highlighting the role of sulfanyl-acetamide scaffolds in kinase targeting.
Antimicrobial and Anti-Inflammatory Potential
- Sulfamethizole Analogs : Derivatives with 5-methyl-thiadiazole groups showed antibacterial activity, suggesting the target compound’s thiadiazole core may confer similar properties.
- iCRT3 : A structurally distinct oxazole-acetamide inhibited Wnt/β-catenin signaling, underscoring acetamide derivatives’ versatility in modulating inflammatory pathways.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy substituents (e.g., 2-methoxyphenyl) enhance solubility and hydrogen-bond interactions, critical for receptor binding .
- Sulfanyl vs. Sulfonyl Linkers : Sulfanyl groups (as in the target compound) offer conformational flexibility, whereas sulfonyl groups (e.g., compound 39 ) provide rigidity and enhanced electron-withdrawing effects.
Biological Activity
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in pharmacological research.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula and features a thiadiazole moiety linked to an acetamide group through a methoxyphenyl substituent. The synthesis typically involves the condensation of 5-methyl-1,3,4-thiadiazole derivatives with appropriate acetamide precursors. For example, the synthesis pathway includes refluxing 5-chloromethyl-3-(2-methoxyphenyl)-1,2,4-oxadiazole with 5-methyl-1,3,4-thiadiazole in the presence of sodium acetate in ethanol and water .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antibacterial effects. Notably, some derivatives have demonstrated MIC values lower than established antibiotics like itraconazole .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have shown that compounds containing the 1,3,4-thiadiazole ring can inhibit cancer cell proliferation in vitro. For example, one study reported that certain derivatives exhibited cytostatic effects against various cancer cell lines in the National Cancer Institute's 60-cell line screen . The mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression.
Antiparasitic Activity
The antiparasitic properties of thiadiazole derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their efficacy against Trypanosoma cruzi and Trypanosoma brucei, pathogens responsible for Chagas disease and sleeping sickness respectively. Some derivatives have been identified as lead compounds for further development due to their effectiveness against drug-resistant strains .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors. They may inhibit enzymes involved in DNA replication or metabolic pathways crucial for the survival of pathogens or cancer cells.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are effective for preparing N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloro-N-(2-methoxyphenyl)acetamide with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction progress is monitored via TLC, and the product is isolated by precipitation or extraction .
Key Considerations:
- Solvent choice impacts reaction kinetics; DMF enhances nucleophilicity of thiols.
- Temperature (room temp vs. reflux) affects yield and purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H NMR identifies methoxy (-OCH₃, δ ~3.8 ppm), acetamide (CO-NH, δ ~8.5 ppm), and thiadiazole protons (δ ~6.5–7.5 ppm).
- ¹³C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and aromatic carbons .
X-ray Crystallography:
- SHELX programs refine crystal structures to determine bond lengths and angles, especially for the thiadiazole ring and acetamide linkage .
Basic: How is the biological activity of this compound evaluated in vitro?
Methodological Answer:
- Enzyme Inhibition Assays:
- Antimicrobial Screening:
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- DoE (Design of Experiments): Vary solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and stoichiometry.
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity .
Advanced: What structure-activity relationships (SAR) are observed for derivatives of this compound?
Methodological Answer:
- Thiadiazole Modifications:
- Methoxyphenyl Group:
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Simulate interactions with enzymes (e.g., LOX active site).
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models: Relate substituent electronegativity/logP to IC₅₀ values .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate Assays: Control variables like cell line passage number or enzyme batch.
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM).
- Structural Validation: Confirm compound purity via HPLC and crystallography to rule out degradation .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to acidic (pH 2), basic (pH 9), or oxidative (H₂O₂) conditions.
- LC-MS Analysis: Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
- Plasma Stability Tests: Incubate with rat/human plasma and quantify remaining compound via UV-HPLC .
Advanced: How is X-ray crystallography applied to resolve ambiguities in molecular conformation?
Methodological Answer:
- SHELXL Refinement: Adjust occupancy and thermal parameters for disordered atoms.
- Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., H-bonds between acetamide NH and thiadiazole S) .
- Twinned Data: Use SHELXD to deconvolute overlapping reflections in twinned crystals .
Advanced: How to evaluate multi-target activity (e.g., dual LOX and BChE inhibition)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
